

Protocol for using PRMT5-IN-30 in a cell-based assay

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Compound of Interest

Compound Name: PRMT5-IN-30

Cat. No.: B1678236

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Application Notes and Protocols for PRMT5-IN-30

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in a multitude of cellular processes, including transcriptional regulation, RNA splicing, signal transduction, and DNA damage repair.[1][2] As the primary enzyme responsible for symmetric dimethylation of arginine residues on histone and non-histone proteins, its dysregulation is implicated in various cancers, making it a significant target for therapeutic development.[2][3]

PRMT5-IN-30 is a potent and selective small molecule inhibitor of PRMT5.[4][5] It serves as a valuable chemical tool for investigating the biological functions of PRMT5 and for exploring its therapeutic potential in preclinical research. This document provides detailed protocols and application notes for utilizing **PRMT5-IN-30** in cell-based assays.

Mechanism of Action

PRMT5 catalyzes the transfer of two methyl groups from the cofactor S-adenosylmethionine (SAM) to the guanidino nitrogen atoms of arginine residues, resulting in symmetric dimethylarginine (sDMA).[2] This modification can alter protein function, localization, and protein-protein interactions. PRMT5 often functions within a larger complex, with MEP50 (Methylosome Protein 50) being an essential cofactor for its enzymatic activity.[6]

PRMT5-IN-30 acts by inhibiting the methyltransferase activity of the PRMT5/MEP50 complex. [4][5] By blocking this function, it prevents the methylation of PRMT5 substrates, such as Smd3 (a component of the spliceosome) and histones (e.g., H4R3), thereby modulating downstream cellular pathways.[3][4] Inhibition of PRMT5 has been shown to affect key cancer-related signaling pathways, including the PI3K/AKT, NF-κB, and WNT/β-catenin pathways.[7][8][9]

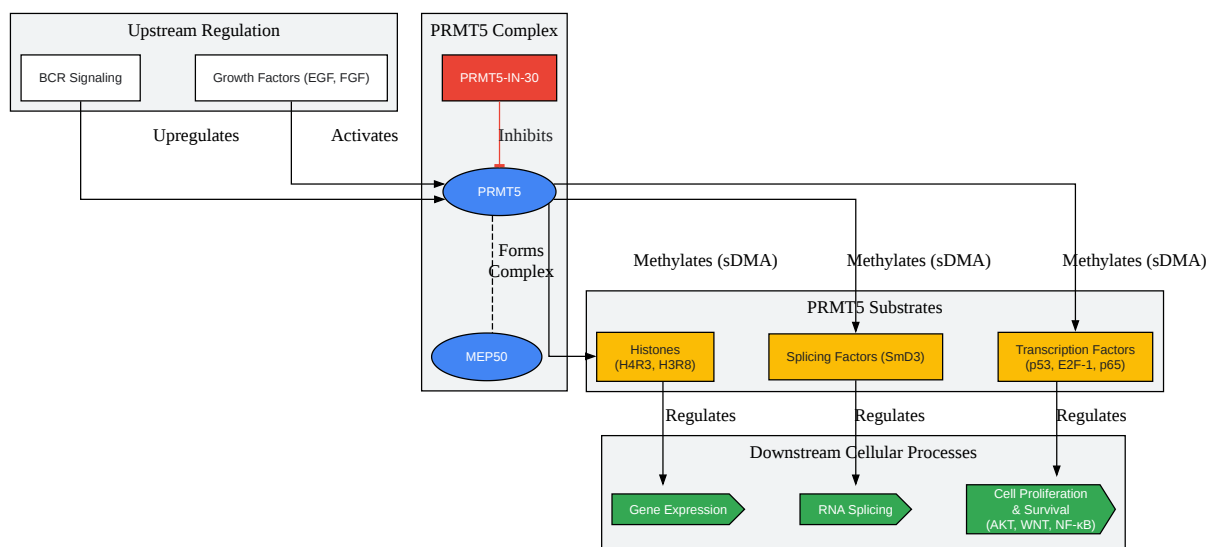
Quantitative Data Presentation

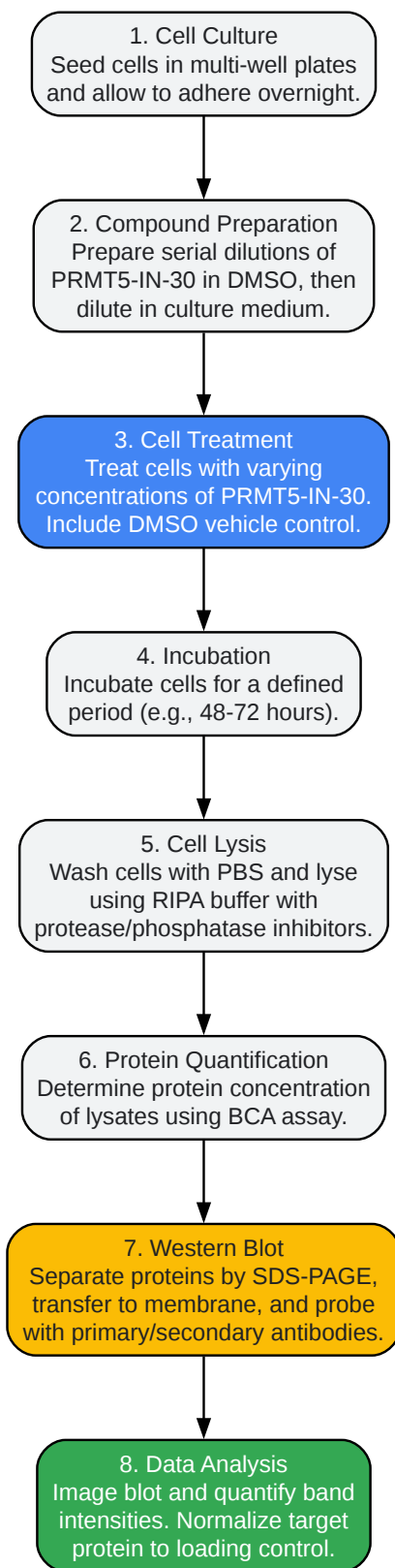
The following table summarizes the key in vitro biochemical and binding data for **PRMT5-IN-30**.

Parameter	Value	Description	Reference
IC ₅₀	0.33 μM	The half-maximal inhibitory concentration against recombinant human PRMT5 enzyme.	[4][5]
K _d	0.987 μM	The equilibrium dissociation constant, indicating the binding affinity to PRMT5.	[4][5]

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway Diagram





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